molecular formula C23H34N2O3 B6115570 ethyl 1'-acetyl-3-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate

ethyl 1'-acetyl-3-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate

Cat. No. B6115570
M. Wt: 386.5 g/mol
InChI Key: ROWRMDDNBFZKIK-UHFFFAOYSA-N
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Description

Ethyl 1'-acetyl-3-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, commonly known as EAPB, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPB is a promising candidate for the development of new drugs that can target various diseases, including neurological disorders, cancer, and inflammation.

Scientific Research Applications

EAPB has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in preclinical studies for the treatment of various diseases, including neurological disorders, cancer, and inflammation. EAPB has been found to exhibit potent analgesic effects, making it a potential candidate for the development of new painkillers. It has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Moreover, EAPB has shown potential anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of EAPB is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. EAPB has been found to act as a potent agonist of the μ-opioid receptor, which is known to play a crucial role in pain perception. By activating this receptor, EAPB can reduce pain sensation and induce analgesia. Additionally, EAPB has been found to inhibit the activity of the pro-inflammatory cytokine TNF-α, which is involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
EAPB has been found to exhibit several biochemical and physiological effects. It has been shown to induce analgesia, reduce inflammation, and exhibit anticancer activity. EAPB has also been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using EAPB in lab experiments is its potent analgesic effects, which can be useful in studying pain perception and developing new painkillers. Additionally, EAPB has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using EAPB in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment and chemicals.

Future Directions

There are several future directions for the study of EAPB. One of the directions is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Additionally, more research is needed to explore the anticancer activity of EAPB and its potential as a cancer therapeutic. Moreover, the development of new analogs of EAPB with improved pharmacological properties is an area of interest for future research.
In conclusion, EAPB is a synthetic compound with potential applications in medicinal chemistry. It has shown promising results in preclinical studies for the treatment of various diseases, including neurological disorders, cancer, and inflammation. EAPB exhibits potent analgesic effects, anti-inflammatory properties, and anticancer activity. However, its complex synthesis method is a limitation for its use in lab experiments. Further research is needed to explore the potential of EAPB in medicinal chemistry and the development of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of EAPB is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis of EAPB is ethyl 3-oxo-4-phenylbutanoate, which undergoes a series of reactions, including reduction, acetylation, and cyclization, to form the final product. The synthesis of EAPB requires expertise in organic chemistry and access to specialized equipment and chemicals.

properties

IUPAC Name

ethyl 1-(1-acetylpiperidin-4-yl)-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-3-28-22(27)23(14-10-20-8-5-4-6-9-20)13-7-15-25(18-23)21-11-16-24(17-12-21)19(2)26/h4-6,8-9,21H,3,7,10-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWRMDDNBFZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C(=O)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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